S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid
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Overview
Description
S-(R,S)]-3-Amino-2-hydroxy-propanoic-3-d Acid** is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which is denoted by the (R*,S*) configuration. The presence of both amino and hydroxy functional groups makes it a versatile molecule in chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid can be achieved through several methods. One common approach involves the use of labeled enzyme inhibitor substrates such as D-β-chloroalanine and D-serine-O-sulfate . The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, purification, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like nitric acid.
Reduction: The compound can be reduced using agents such as zinc, which can convert it into different stereoisomers.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used for oxidation reactions.
Reduction: Zinc is a typical reducing agent.
Substitution: Halogenating agents are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with nitric acid can yield glyceric acid, while reduction with zinc can produce lactic acid .
Scientific Research Applications
S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of various compounds and as a chiral building block in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing the normal function of enzymes. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Lactic Acid: Similar in structure but lacks the amino group.
Glyceric Acid: Formed through the oxidation of S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid.
Serine: An amino acid with a similar hydroxy group but different overall structure.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both amino and hydroxy functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C3H7NO3 |
---|---|
Molecular Weight |
106.10 g/mol |
IUPAC Name |
(2S,3R)-3-amino-3-deuterio-2-hydroxypropanoic acid |
InChI |
InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D/t1-,2+/m1 |
InChI Key |
BMYNFMYTOJXKLE-PJDMKHIJSA-N |
Isomeric SMILES |
[H][C@@]([2H])([C@@H](C(=O)O)O)N |
Canonical SMILES |
C(C(C(=O)O)O)N |
Origin of Product |
United States |
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